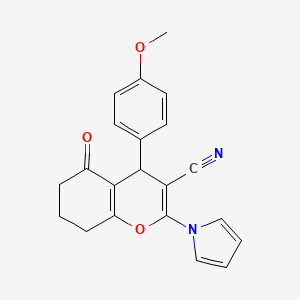

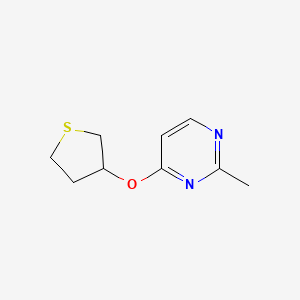

4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrole ring could potentially be synthesized using methods such as the Paal-Knorr Pyrrole Synthesis . The chromene ring might be formed through a cyclization reaction. The methoxyphenyl group could be introduced through a substitution reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and aromatic rings. The pyrrole ring, for example, is known to participate in various reactions such as electrophilic substitution .科学的研究の応用

Synthetic Chemistry and Spectral Analysis

The synthesis and spectral analysis of chromene derivatives, including compounds similar to the one of interest, have been explored. For instance, Halim and Ibrahim (2022) detailed the synthesis, spectral analysis, quantum studies, and thermodynamic properties of novel chromene derivatives. Their study emphasizes the ring opening followed by ring closure reactions, yielding compounds with significant stability and theoretical electronic absorption spectra correlating well with observed data. This research highlights the chemical versatility and potential applications of chromene derivatives in materials science and quantum chemistry (Halim & Ibrahim, 2022).

Electrocatalytic Applications

The electrocatalytic multicomponent assembling of compounds to form 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives has been demonstrated as an efficient approach under mild conditions. This process, reported by Vafajoo et al. (2014), showcases the utility of chromene derivatives in catalysis and organic synthesis, offering a simple, efficient procedure for generating these compounds in excellent yields (Vafajoo et al., 2014).

Crystallography and Material Properties

The crystal structures of chromene carbonitrile compounds have been elucidated through X-ray diffraction techniques. Sharma et al. (2015) synthesized and determined the crystal structures of two chromene carbonitrile compounds, revealing their triclinic crystals and boat conformation of the pyran ring. This structural information is crucial for understanding the physical and chemical properties of these compounds, which may find applications in materials science and engineering (Sharma et al., 2015).

Antimicrobial and Anticancer Activity

Some chromene derivatives have been evaluated for their antimicrobial and anticancer activities. For example, research by Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives and assessed their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of chromene derivatives in developing new antimicrobial agents (Banothu & Bavanthula, 2012). Moreover, El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives, showing significant antitumor activity against various cancer cell lines, highlighting the potential of these compounds in anticancer drug development (El-Agrody et al., 2020).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , and enzymes such as enoyl ACP reductase and DHFR . These targets play crucial roles in bacterial growth and survival, making them potential targets for antibacterial agents .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biological processes, such as bacterial cell division and enzyme activity , leading to the death of the bacteria.

Biochemical Pathways

Similar compounds have been found to affect the pathways involving the targeted proteins and enzymes . The inhibition of these pathways can lead to downstream effects such as the disruption of bacterial growth and survival .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable according to lipinski’s rule of five . These properties can impact the bioavailability of the compound, affecting its efficacy and safety profile.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, with some showing strong antibacterial and antitubercular properties . These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of essential biological processes .

特性

IUPAC Name |

4-(4-methoxyphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-15-9-7-14(8-10-15)19-16(13-22)21(23-11-2-3-12-23)26-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCVMUNSWURPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)

![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

![2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2978428.png)

![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)

![5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2978433.png)

![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)

![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)

![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)